molecular formula C14H11BrF2O2 B3175134 5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene CAS No. 956034-23-4

5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene

Cat. No.: B3175134
CAS No.: 956034-23-4
M. Wt: 329.14 g/mol
InChI Key: UPDBABDISFJOTH-UHFFFAOYSA-N
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Description

5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Bromination: Introduction of the bromine atom is achieved through electrophilic aromatic substitution using bromine or a brominating agent like N-bromosuccinimide.

    Fluorination: Fluorine atoms are introduced using reagents such as Selectfluor or diethylaminosulfur trifluoride.

    Methoxy Group Introduction: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable base.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a Williamson ether synthesis using benzyl alcohol and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and advanced purification techniques like column chromatography and recrystallization are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrogen-substituted benzene derivative.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene depends on its specific application:

    Chemical Reactions: Acts as a reactant or intermediate in various organic reactions.

    Biological Interactions: May interact with enzymes or receptors, influencing biological pathways.

    Pharmaceutical Effects: Potentially modulates molecular targets involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene
  • 5-Chloro-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene
  • 5-Bromo-1,2-difluoro-3-(4-ethoxy-benzyloxy)-benzene

Uniqueness

5-Bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene is unique due to its specific combination of bromine, fluorine, and methoxy groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and applications.

Properties

IUPAC Name

5-bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF2O2/c1-18-11-4-2-9(3-5-11)8-19-13-7-10(15)6-12(16)14(13)17/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDBABDISFJOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199599
Record name 5-Bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956034-23-4
Record name 5-Bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956034-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,2-difluoro-3-[(4-methoxyphenyl)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2,3-difluorophenol (1.0 g) in tetrahydrofuran (10 ml) under nitrogen was added sodium hydride, 60% dispersion in mineral oil (0.20 g). The solution was stirred at room temperature. After 30 minutes a solution of 4-methoxybenzylbromide (0.96 g) was added in tetrahydrofuran (7 ml). The reaction mixture was stirred at 50° C. overnight. The reaction mixture was partitioned between dichloromethane and brine, then dried (MgSO4), the solvents were removed in vacuo to give a crude residue. This crude residue was purified using flash chromatography to give 5-bromo-1,2-difluoro-3-(4-methoxy-benzyloxy)-benzene (0.76 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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